N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant broad-spectrum antitumor activity. This suggests that quinazolinone derivatives, potentially including the compound of interest, could be explored for their antitumor applications. The study also employed molecular docking to predict the interaction of these compounds with target proteins, indicating a potential methodology for investigating the compound's mechanism of action in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.
Potential Antimicrobial Agents
Research by N. Desai et al. (2007) on new quinazolines as potential antimicrobial agents suggests that derivatives of quinazolinone might have applications in combating bacterial and fungal infections. The study highlights the synthesis of quinazoline compounds and their promising antibacterial and antifungal activities, pointing towards a possible research avenue for the compound N. Desai, P. N. Shihora, D. Moradia, 2007.
Synthetic Methods
Keith Smith et al. (1999) described convenient synthetic methods for complex 2-substituted 4(3H)-quinazolinones, which could be relevant for synthesizing or modifying the compound of interest. This study outlines techniques for achieving various substitutions on the quinazolinone backbone, offering insights into synthetic pathways that could be applied to the development and study of the compound Keith Smith et al., 1999.
Mecanismo De Acción
Target of Action
Oprea1_361175, also known as BPI-361175, is a novel, oral, highly potent and selective 4th generation EGFR inhibitor . The primary target of this compound is the EGFR C797S mutation and other EGFR related mutations that are resistant to 3rd generation EGFR TKI .
Mode of Action
Oprea1_361175 potently inhibits the activity of a variety of EGFR kinases, including triple (EGFR del19 or L858R/T790M/C797S), double (EGFR del19 or L858R/T790M, EGFR del19 or L858R/C797S) and single (EGFR del19 or L858R) mutations . Accordingly, Oprea1_361175 dose-dependently inhibits the phosphorylation of EGFR and the proliferation of cell lines harboring the above-mentioned mutations .
Pharmacokinetics
The pharmacokinetic properties of Oprea1_361175 are currently being evaluated in clinical trials . It is known that the compound is orally bioavailable
Result of Action
In vivo, oral administration of Oprea1_361175 leads to tumor suppression and regression in multiple EGFR mutant models . It has shown significant anti-tumor activity in a variety of xenograft models harboring EGFR C797S or other related mutations .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-4-23-10-5-7-12-25(23)34-30(38)21-42-32-35-26-13-8-6-11-24(26)31(39)36(32)19-9-14-29(37)33-18-17-22-15-16-27(40-2)28(20-22)41-3/h5-8,10-13,15-16,20H,4,9,14,17-19,21H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHCYFUWUNQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.